(S)-2-(2-hydroxypropyl)-4-methylphenol
Description
(S)-2-(2-Hydroxypropyl)-4-methylphenol is a chiral phenolic compound characterized by a methyl group at the para position (C4) and an (S)-configured 2-hydroxypropyl substituent at the ortho position (C2). Its molecular formula is C₁₀H₁₄O₂ (molecular weight: 166.22 g/mol). The stereochemistry at the hydroxypropyl group may influence its physicochemical properties and biological interactions, making it distinct from non-chiral analogs.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[(2S)-2-hydroxypropyl]-4-methylphenol |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-10(12)9(5-7)6-8(2)11/h3-5,8,11-12H,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
BEVPUSWAHQSKDL-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C[C@H](C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between (S)-2-(2-hydroxypropyl)-4-methylphenol and key analogs:
Key Observations :
- The (S)-2-hydroxypropyl group introduces both polarity (via the hydroxyl) and stereochemical complexity, distinguishing it from non-functionalized alkylphenols like 4-propylphenol.
- Bulky substituents (e.g., tert-butoxy in derivatives) increase lipophilicity, whereas the target compound’s hydroxypropyl group balances hydrophilicity and moderate steric effects.
Physicochemical Properties
Key Observations :
Key Observations :
- Eugenol-derived analogs () exhibit potent insecticidal activity and formulation compatibility, suggesting that the target compound’s hydroxyl group could similarly enhance interactions with biological targets.
- Stereochemistry may play a role in enantioselective toxicity or efficacy, as seen in chiral alkylphenols .
Research Findings and Implications
- Synthesis Pathways: The target compound may be synthesized via epoxide ring-opening reactions, analogous to eugenol derivatives in . Asymmetric catalysis could yield the (S)-configuration .
- Formulation Potential: Lipid nanosystems (e.g., those used in ) may improve the delivery of the target compound due to its moderate LogP and hydroxyl group.
- Safety Profile: While direct data is lacking, phenolic compounds generally require precautions against skin contact and inhalation (see ).
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